molecular formula C10H9ClN2O2 B6599635 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole CAS No. 1595874-50-2

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole

Cat. No. B6599635
CAS RN: 1595874-50-2
M. Wt: 224.64 g/mol
InChI Key: MWKFCFRXGBCLOC-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole (CMPO) is a heterocyclic compound that has been extensively studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. CMPO has been found to have various pharmacological properties, such as anti-inflammatory, analgesic, and antifungal effects. In addition, CMPO has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins. In addition, 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been found to inhibit the activity of several other enzymes, including lipoxygenase, cytochrome P450, and glutathione S-transferase.
Biochemical and Physiological Effects
2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antifungal effects, and it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been found to have antioxidant properties and to inhibit the activity of several enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be used as a model compound for studying the synthesis of other heterocyclic compounds. In addition, 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been found to have various pharmacological properties, such as anti-inflammatory, analgesic, and antifungal effects. However, there are some limitations associated with 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole, such as its low solubility in water and its instability in the presence of light and oxygen.

Future Directions

The potential future directions for 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole include further research into its mechanism of action, its pharmacological properties, and its potential use in the treatment of various diseases. In addition, further research into the synthesis of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole and other heterocyclic compounds could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the biochemical and physiological effects of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole could lead to the development of more effective treatments for various diseases.

Synthesis Methods

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole can be synthesized via a simple three-step reaction. The first step involves the reaction of 3-methoxybenzaldehyde and 2-chloro-1,3,4-oxadiazole in the presence of an acid catalyst. The second step involves the addition of a methyl group to the intermediate product, which is then followed by the final step of oxidation. This reaction is known as the Huisgen cycloaddition reaction, and it has been used to synthesize other heterocyclic compounds.

Scientific Research Applications

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been extensively studied for its various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antifungal effects, and it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been used as a model compound for studying the synthesis of other heterocyclic compounds.

properties

IUPAC Name

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFCFRXGBCLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole

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